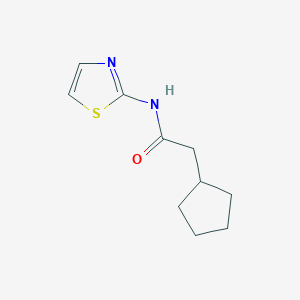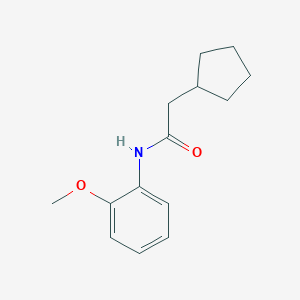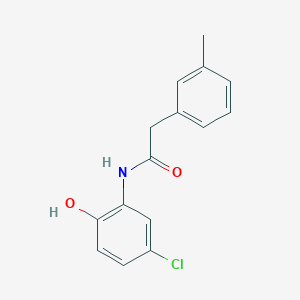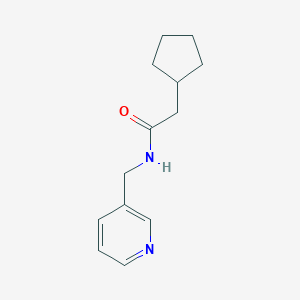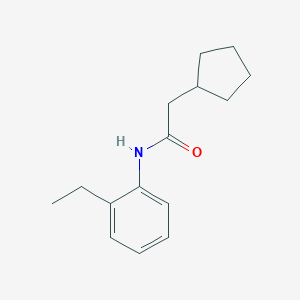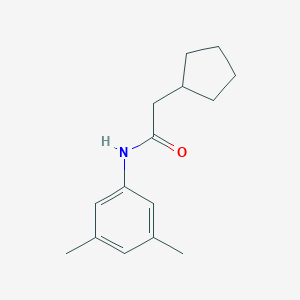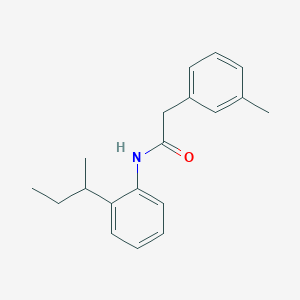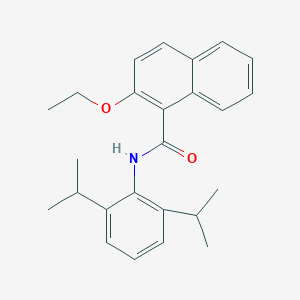
N-(2,6-diisopropylphenyl)-2-ethoxy-1-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-diisopropylphenyl)-2-ethoxy-1-naphthamide, commonly known as DIPNA, is a chemical compound that has gained significant attention in scientific research. It belongs to the class of naphthamides and has been used in various studies due to its unique properties and potential applications.
作用機序
The mechanism of action of DIPNA is not fully understood, but it is believed to act by inhibiting specific enzymes involved in various biochemical pathways. For example, DIPNA has been shown to inhibit the activity of HMG-CoA reductase, an enzyme involved in the biosynthesis of cholesterol. Furthermore, DIPNA has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
DIPNA has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Furthermore, DIPNA has been shown to reduce the levels of cholesterol and triglycerides in animal models.
実験室実験の利点と制限
DIPNA has several advantages for lab experiments. It is relatively easy to synthesize and is available in high purity. Furthermore, it has been shown to have low toxicity and is stable under various conditions. However, DIPNA also has some limitations. It is not water-soluble and can be difficult to dissolve in some solvents. Furthermore, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
将来の方向性
There are several future directions for the study of DIPNA. One potential direction is to further investigate its potential as an anti-cancer agent. Additionally, more research is needed to understand its mechanism of action and to identify specific enzymes that it can inhibit. Furthermore, DIPNA has potential applications in the field of chromatography and as a fluorescent probe for the detection of metal ions. Therefore, future research can focus on optimizing its use in these applications.
Conclusion:
In conclusion, DIPNA is a chemical compound that has gained significant attention in scientific research. Its unique properties and potential applications have made it a subject of interest in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DIPNA have been discussed in this paper. Further research is needed to fully understand its potential applications and mechanism of action.
合成法
The synthesis of DIPNA involves the reaction of 2-ethoxy-1-naphthaldehyde with 2,6-diisopropylaniline in the presence of a base. The reaction proceeds via the formation of an imine intermediate, which is then reduced to form DIPNA. This synthesis method has been optimized to produce high yields of DIPNA with high purity.
科学的研究の応用
DIPNA has been used in various scientific research studies due to its potential applications in different fields. It has been studied as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. DIPNA has also been used as a fluorescent probe for the detection of metal ions and as a chiral selector in chromatography. Furthermore, DIPNA has been studied as a potential inhibitor of enzymes involved in the biosynthesis of cholesterol and as a potential anti-inflammatory agent.
特性
製品名 |
N-(2,6-diisopropylphenyl)-2-ethoxy-1-naphthamide |
|---|---|
分子式 |
C25H29NO2 |
分子量 |
375.5 g/mol |
IUPAC名 |
N-[2,6-di(propan-2-yl)phenyl]-2-ethoxynaphthalene-1-carboxamide |
InChI |
InChI=1S/C25H29NO2/c1-6-28-22-15-14-18-10-7-8-11-21(18)23(22)25(27)26-24-19(16(2)3)12-9-13-20(24)17(4)5/h7-17H,6H2,1-5H3,(H,26,27) |
InChIキー |
FPNGOVSOALRSIA-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=C(C=CC=C3C(C)C)C(C)C |
正規SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=C(C=CC=C3C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




